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Compound of Interest

Compound Name: Azepan-3-ol

Cat. No.: B3057093

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals interested in the chemistry and utility of Azepan-3-ol. We will delve
into its core chemical properties, spectroscopic characteristics, synthesis, and its emerging
significance as a versatile building block in medicinal chemistry. This document moves beyond
a simple data sheet, offering insights into the causality behind its reactivity and its potential in
modern therapeutic design.

Introduction: The Azepane Scaffold

The seven-membered azepane ring is a "privileged scaffold" in medicinal chemistry, forming
the core of numerous bioactive molecules and over 20 FDA-approved drugs.[1][2] Unlike the
more common five- and six-membered piperidine and pyrrolidine rings, the azepane structure
offers a greater degree of three-dimensional chemical space due to its conformational flexibility.
[2][3] This property can be crucial for optimizing ligand-receptor interactions. Azepan-3-ol, a
hydroxylated derivative, is a particularly valuable synthon. The hydroxyl group provides a
reactive handle for further functionalization, enabling the construction of diverse molecular
libraries for drug discovery campaigns.

Chemical Identity and Structure

Azepan-3-ol is a saturated heterocyclic compound featuring a seven-membered ring
containing one nitrogen atom and a hydroxyl group at the 3-position.

o |[UPAC Name: azepan-3-ol[4]
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e CAS Number: 7659-65-6[4]

e Molecular Formula: CeH13NO[4]

e Canonical SMILES: C1CCNCC(C1)0O[4]
Caption: 2D Chemical Structure of Azepan-3-ol.

Physicochemical and Spectroscopic Properties

Quantitative data for Azepan-3-ol is summarized below. Spectroscopic data is predicted based
on characteristic values for similar functional groups, providing a baseline for experimental
verification.

Physicochemical Data

Property Value Source
Molecular Weight 115.17 g/mol [4115]16]
XLogP3 0.1 [7]
Hydrogen Bond Donor Count 2 [4]
Hydrogen Bond Acceptor

CZuntg p § 3
Rotatable Bond Count 1 [4]

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of Azepan-3-ol.

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show several key signals.
Protons on the carbon adjacent to the electron-withdrawing hydroxyl group (C3) would be
deshielded, appearing in the 3.4-4.5 ppm range.[8][9] The proton on the hydroxyl group itself
typically presents as a broad singlet, which can be exchanged with D20.[10] The protons on
the carbon adjacent to the nitrogen (C7) will also be downfield relative to other methylene
protons.
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e 13C NMR Spectroscopy: The carbon atom attached to the hydroxyl group (C3) is expected to
have a chemical shift in the 50-65 ppm range.[9] Carbons adjacent to the nitrogen (C2 and
C7) will also be deshielded compared to other sp3 hybridized carbons in the ring.

« Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorptions for the
alcohol functional group. A strong, broad band is expected in the 3300-3400 cm~1 region,
corresponding to the O-H stretching vibration of the hydrogen-bonded alcohol.[8][9] A strong
C-O stretching absorption should also be visible around 1000-1200 cm~1.[9]

Synthesis of Azepan-3-ol

A common and straightforward laboratory synthesis of Azepan-3-ol involves the reduction of
the corresponding ketone, Azepan-3-one. This transformation can be efficiently achieved using
a standard reducing agent like sodium borohydride (NaBHa4). The causality for this choice lies in
the selectivity of NaBHa4, which readily reduces ketones without affecting other potentially
sensitive functional groups under mild conditions.
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Caption: General workflow for the synthesis of Azepan-3-ol.

Experimental Protocol: Reduction of Azepan-3-one

This protocol is a representative, self-validating system. Successful synthesis would be
confirmed by spectroscopic analysis (NMR, IR) matching the expected data for Azepan-3-ol
and the disappearance of the ketone carbonyl stretch in the IR spectrum of the starting
material.

e Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Azepan-3-
one (1.0 equivalent) in a suitable alcohol solvent, such as methanol or ethanol.
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e Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is critical to
control the initial exothermic reaction upon addition of the reducing agent.

e Reduction: Slowly add sodium borohydride (NaBHa4, ~1.1 equivalents) portion-wise to the
stirred solution. Maintain the temperature below 10°C during the addition.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

e Quenching: Once the starting material is consumed, carefully quench the reaction by slowly
adding dilute aqueous hydrochloric acid (HCI) until the effervescence ceases. This step
neutralizes the excess borohydride.

o Workup: Adjust the pH to be basic with an appropriate base (e.g., NaOH solution). Extract
the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl
acetate.

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2S0Oa),
filter, and concentrate under reduced pressure. The resulting crude product can be purified
by silica gel column chromatography to yield pure Azepan-3-ol.

Applications in Drug Discovery and Development

The azepane scaffold is a cornerstone in the development of therapeutics for a wide range of
diseases.[1] The incorporation of Azepan-3-ol and its derivatives into drug candidates
leverages the unique conformational properties of the seven-membered ring to enhance
binding affinity and selectivity.

o Central Nervous System (CNS) Disorders: Azepane derivatives are integral to drugs
targeting depression and anxiety.[2] The scaffold can effectively mimic the conformations of
neurotransmitters, allowing for potent modulation of monoamine transporters.

e Oncology: Several anticancer agents feature the azepane ring.[2] These compounds often
function as kinase inhibitors, where the azepane moiety helps to correctly orient other
functional groups within the enzyme's active site.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30469042/
https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://pdf.benchchem.com/3104/Application_Notes_and_Protocols_for_3_Azepan_1_yl_3_oxopropanenitrile_in_Medicinal_Chemistry.pdf
https://pdf.benchchem.com/3104/Application_Notes_and_Protocols_for_3_Azepan_1_yl_3_oxopropanenitrile_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Antimicrobial Agents: The azepane motif is a key component of certain antibiotics. For
example, derivatives of the related (S)-azepan-3-amine are crucial intermediates in the
synthesis of fluoroquinolone antibiotics like besifloxacin.[11][12] Furthermore, modified
azepane triterpenoids have shown promising activity against M. tuberculosis, including
isoniazid-resistant strains.[13]
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Caption: Logical relationship between Azepan-3-ol's properties and its applications.

Safety and Handling

As with any laboratory chemical, Azepan-3-ol should be handled with appropriate care. While
specific toxicity data is limited, general principles for handling heterocyclic amines and alcohols
should be followed.

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves (e.g., nitrile) when handling the compound.[14][15]

e Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of any potential vapors or dust.[16] Avoid contact with skin and eyes.[17]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong acids.[18]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.smolecule.com/products/s15367891
https://patents.google.com/patent/CN108358845A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8621456/
https://www.benchchem.com/product/b3057093?utm_src=pdf-body-img
https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://www.benchchem.com/product/b3057093?utm_src=pdf-body
https://aksci.com/sds/8575CZ_SDS.pdf
https://www.spectrumchemical.com/media/sds/HP692_AGHS.pdf
https://www.fishersci.com/store/msds?partNumber=AC129991000&countryCode=US&language=en
https://www.spectrumchemical.com/media/sds/HP802_AGHS.pdf
https://www.fishersci.com/store/msds?partNumber=AC130010050&productDescription=1-PENTEN-3-OL%2C+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Azepan-3-ol represents a powerful and versatile building block for modern chemical and
pharmaceutical research. Its unique seven-membered heterocyclic structure provides access to
a rich three-dimensional chemical space that is often underexplored. The foundational
knowledge of its synthesis, properties, and reactivity outlined in this guide empowers
researchers to confidently incorporate this valuable scaffold into their drug discovery and
development programs, paving the way for the next generation of innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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